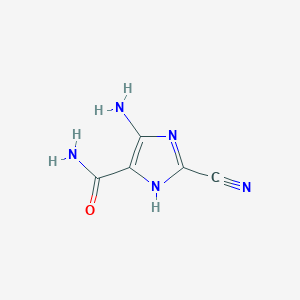
2-Amino-3,4-dichlorobenzenethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3,4-dichlorobenzenethiol is an organic compound with the molecular formula C6H5Cl2NS It is a halogenated aromatic thiol, which means it contains both chlorine atoms and a thiol group attached to an aromatic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3,4-dichlorobenzenethiol typically involves the reaction of 2-iodo-3,4-dichloroaniline with thiourea under specific conditions. The reaction is carried out in a solvent such as ethanol, and the mixture is heated to reflux for several hours. After the reaction is complete, the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to improve efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-3,4-dichlorobenzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to remove the chlorine atoms, resulting in a simpler aromatic thiol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Simplified aromatic thiols.
Substitution: Various substituted aromatic thiols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Amino-3,4-dichlorobenzenethiol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its thiol group.
Industry: It is used in the production of polymers and as a functionalizing agent for materials such as gold nanoparticles
Wirkmechanismus
The mechanism of action of 2-Amino-3,4-dichlorobenzenethiol involves its interaction with molecular targets through its thiol group. Thiol groups are known to form strong bonds with metal ions and can act as nucleophiles in various biochemical reactions. This allows the compound to inhibit enzymes by binding to their active sites or to modify proteins through thiol-disulfide exchange reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichlorobenzenethiol: Similar structure but lacks the amino group.
3,4-Dichlorobenzenethiol: Similar structure but lacks the amino group.
2-Amino-4,5-dichlorobenzenethiol: Similar structure but with different chlorine atom positions
Uniqueness
2-Amino-3,4-dichlorobenzenethiol is unique due to the presence of both amino and thiol groups, which provide distinct reactivity and potential for diverse applications. The specific positioning of the chlorine atoms also influences its chemical behavior and interactions with other molecules .
Eigenschaften
CAS-Nummer |
126764-57-6 |
|---|---|
Molekularformel |
C6H5Cl2NS |
Molekulargewicht |
194.08 g/mol |
IUPAC-Name |
2-amino-3,4-dichlorobenzenethiol |
InChI |
InChI=1S/C6H5Cl2NS/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H,9H2 |
InChI-Schlüssel |
PCGUJBBYMWKMNP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1S)N)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethylphosphonic acid;ethane](/img/structure/B12832151.png)



![N,N-bis(2-hydroxyethyl)-4-[[4,4,5,5,5-pentafluoro-3-(pentafluoroethyl)-1,2,3-tris(trifluoromethyl)pent-1-enyl]oxy]benzenesulphonamide](/img/structure/B12832183.png)
![Methyl 7-chloro-6-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B12832185.png)
![Rel-(1S,4S,5S)-5-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B12832192.png)

![(S)-2'-(Di-o-tolylphosphanyl)-[1,1'-binaphthalen]-2-ol](/img/structure/B12832208.png)
![7-Bromo-4-chloropyrido[3,2-D]pyrimidin-6-amine](/img/structure/B12832211.png)


![N'~2~,N'~6~-bis[(E)-(2-hydroxynaphthalen-1-yl)methylidene]pyridine-2,6-dicarbohydrazide](/img/structure/B12832227.png)
